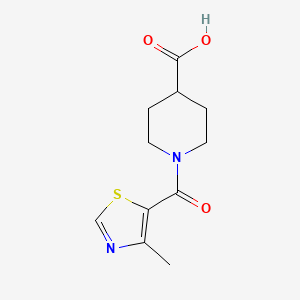

2-Propyl-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

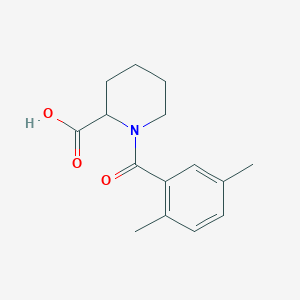

“2-Propyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the empirical formula C7H9NO2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .

Molecular Structure Analysis

The molecular weight of “2-Propyl-1,3-thiazole-4-carboxylic acid” is 171.22 . The SMILES string representation of the molecule is O=C(O)C1=CSC(CCC)=N1 . The InChI code is 1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“2-Propyl-1,3-thiazole-4-carboxylic acid” is a solid substance . The compound has a molecular weight of 171.22 . The SMILES string representation of the molecule is O=C(O)C1=CSC(CCC)=N1 . The InChI code is 1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Fengyun et al. (2015) highlights the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which demonstrated good fungicidal activity and antivirus activity. This suggests the potential of 2-Propyl-1,3-thiazole-4-carboxylic acid derivatives in the development of antifungal and antiviral agents (Li Fengyun et al., 2015).

Chemical Synthesis

Colella et al. (2018) reported the use of a new synthon in the synthesis of thiazoles, which are useful in drug discovery. This synthon allows for the introduction of functional groups to the thiazole ring, showing the versatility of thiazole derivatives like 2-Propyl-1,3-thiazole-4-carboxylic acid in chemical synthesis (Marco Colella et al., 2018).

Co-Crystal Studies

A study by Lynch (2001) focused on the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, indicating the potential of 2-Propyl-1,3-thiazole-4-carboxylic acid in the formation of co-crystals for advanced material science applications (D. Lynch, 2001).

Electrochemical Behavior

Karpinski and Radomski (1989) explored the electrochemical behavior of thiazolidine-4-carboxylic acids, including 2-propyl-thiazolidine-4-carboxylic acid. Their findings contribute to understanding the electrochemical properties of such compounds, which could be relevant in various analytical and industrial applications (Z. Karpinski & J. Radomski, 1989).

Anti-Corrosive Properties

Research by Chaitra et al. (2016) into thiazole hydrazones demonstrated their potential as anti-corrosive agents for mild steel in acid media. This suggests that derivatives of 2-Propyl-1,3-thiazole-4-carboxylic acid could be useful in corrosion inhibition (Turuvekere K. Chaitra et al., 2016).

Direcciones Futuras

Thiazole, a key component of “2-Propyl-1,3-thiazole-4-carboxylic acid”, has been an important heterocycle in the world of chemistry for many decades . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “2-Propyl-1,3-thiazole-4-carboxylic acid” and similar compounds may have potential applications in the development of new drugs .

Propiedades

IUPAC Name |

2-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVPULRFTYSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593748 | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-1,3-thiazole-4-carboxylic acid | |

CAS RN |

769123-53-7 | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)